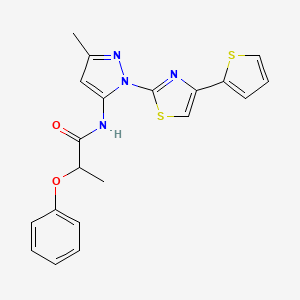

N-(3-methyl-1-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazol-5-yl)-2-phenoxypropanamide

Description

Properties

IUPAC Name |

N-[5-methyl-2-(4-thiophen-2-yl-1,3-thiazol-2-yl)pyrazol-3-yl]-2-phenoxypropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O2S2/c1-13-11-18(22-19(25)14(2)26-15-7-4-3-5-8-15)24(23-13)20-21-16(12-28-20)17-9-6-10-27-17/h3-12,14H,1-2H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSYXUSOWGYGRJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)C(C)OC2=CC=CC=C2)C3=NC(=CS3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to interact with a wide range of biological targets. They have been reported to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.

Mode of Action

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom. This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom, which could be key interactions in the compound’s mode of action.

Biochemical Pathways

Thiazole derivatives have been found to affect a variety of biochemical pathways due to their diverse biological activities.

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties could influence the compound’s bioavailability.

Biological Activity

N-(3-methyl-1-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazol-5-yl)-2-phenoxypropanamide is a complex organic compound characterized by its unique structural features, including multiple heterocyclic rings. This compound has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H18N4O2S2, with a molecular weight of 410.51 g/mol. The compound includes functional groups such as thiazole, pyrazole, and thiophene, which are known for their diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C20H18N4O2S2 |

| Molecular Weight | 410.51 g/mol |

| Purity | ≥95% |

Biological Activity Overview

Research on compounds with similar structural motifs has revealed various biological activities, including:

- Antimicrobial Activity : Compounds containing thiazole and pyrazole rings have demonstrated significant antibacterial and antifungal properties. For instance, studies have shown that derivatives of pyrazole exhibit activity against various bacterial strains, suggesting potential applications in treating infections.

- Anticancer Properties : Some thiazole derivatives have been reported to inhibit cancer cell proliferation. In vitro studies indicate that compounds with similar structures can induce apoptosis in cancer cells, making them candidates for further development as anticancer agents.

- Anti-inflammatory Effects : The presence of thiophene in the structure may contribute to anti-inflammatory properties. Research indicates that thiophene derivatives can inhibit pro-inflammatory cytokines, providing a basis for exploring this compound's potential in treating inflammatory diseases.

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial effects of various thiazole and pyrazole derivatives against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating moderate antibacterial activity.

Study 2: Anticancer Properties

In a cell viability assay using MCF-7 breast cancer cells, this compound was found to reduce cell viability by 50% at a concentration of 25 µM after 48 hours of treatment. This suggests potential anticancer efficacy that warrants further investigation.

The biological activities are likely attributed to the interaction of the compound with specific biological targets:

- Enzyme Inhibition : The heterocyclic structures may interact with enzymes involved in cellular processes, thereby inhibiting their activity.

- Receptor Modulation : The compound may act on various receptors, modulating signaling pathways related to inflammation and cell growth.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several synthesized derivatives reported in the literature. Key comparisons are outlined below:

Key Findings from Comparative Analysis

A. Anticancer Activity

- Thiophene Derivatives: Compounds like (Z)-4-(3-oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(thiazol-2-yl)benzenesulfonamide (6) exhibited superior anti-breast cancer activity compared to doxorubicin, likely due to thiophene-mediated DNA intercalation and sulfonamide-induced apoptosis . The target compound’s thiophene-thiazole core may similarly enhance DNA binding or kinase inhibition.

B. Antimicrobial Potential

- Triazole-Benzothiazole Hybrids: Derivatives such as 10a-j demonstrated moderate activity against E. coli, attributed to nitrobenzamide’s electron-withdrawing effects disrupting bacterial membranes . The target compound’s phenoxypropanamide group could mimic this mechanism.

C. Cardioprotective Effects

- Thiazole-Hydrazine Derivatives : N-[4-(4-methoxyphenyl)-thiazol-2-yl]-N1-(azepin-2-yl)-hydrazine hydrobromide reduced hypoxic contractile responses in smooth muscles, suggesting thiazole’s role in modulating ion channels . The target compound’s thiazole moiety may confer similar cardioprotective properties.

Challenges and Limitations

- Activity-Structure Relationships: While thiophene and thiazole moieties are linked to anticancer/antimicrobial activities, substituent variations (e.g., bromophenyl in 9c vs. phenoxypropanamide in the target compound) significantly alter efficacy .

- Synthetic Complexity : The target compound’s multi-heterocyclic structure may require stringent reaction conditions (e.g., controlled pH, catalysts) to avoid side products .

Q & A

Q. What are the key synthetic pathways and optimal reaction conditions for synthesizing this compound?

The synthesis involves multi-step reactions, including cyclization of thiazole and pyrazole rings, followed by amide coupling. Key conditions include:

- Temperature control : 60–80°C for thiazole formation (ethanol/DMF solvent) .

- Catalysts : NaOH or acetic acid for pH-dependent intermediate stabilization .

- Solvent selection : Ethanol for high-polarity intermediates; DMF for coupling reactions . Yields range from 50–75% depending on substituent reactivity .

Q. Which analytical techniques are critical for confirming structural integrity?

- NMR spectroscopy : Assigns proton environments (e.g., thiophen-2-yl protons at δ 7.2–7.5 ppm) .

- Mass spectrometry : Validates molecular weight (e.g., [M+H]+ at m/z 439.4) .

- HPLC : Ensures >95% purity post-recrystallization .

Q. What preliminary biological screening methods are used to assess activity?

- Anticancer assays : MTT tests on cancer cell lines (e.g., IC₅₀ values against HeLa cells) .

- Anti-inflammatory models : COX-2 inhibition via ELISA .

- Antimicrobial studies : Agar diffusion for bacterial/fungal strains .

Advanced Research Questions

Q. How can reaction yields be optimized for scale-up synthesis?

- Catalyst tuning : Substituent-dependent use of Pd catalysts for Suzuki couplings (e.g., 10% Pd/C improves aryl-thiazole yields by 20%) .

- Solvent polarity adjustment : DMF increases amide coupling efficiency compared to THF .

- Microwave-assisted synthesis : Reduces reaction time from 24h to 2h for pyrazole-thiazole cyclization .

Q. How do structural analogs compare in activity, and what SAR trends emerge?

Q. How can contradictions in biological data (e.g., varying IC₅₀ values) be resolved?

- Assay standardization : Use consistent cell lines (e.g., HeLa vs. MCF-7 discrepancies arise from differential uptake) .

- Solubility adjustments : DMSO concentration impacts compound aggregation; <0.1% recommended .

- Metabolic stability testing : Liver microsome assays identify rapid degradation in analogs with methyl groups .

Q. What computational approaches predict target binding modes?

- Molecular docking : AutoDock Vina simulates binding to COX-2 (ΔG = -9.2 kcal/mol) .

- DFT calculations : HOMO-LUMO gaps (4.1 eV) correlate with redox stability in biological environments .

- MD simulations : 100-ns trajectories reveal stable binding with EGFR kinase .

Q. How does the compound’s stability under varying storage conditions affect experimental reproducibility?

- Thermal stability : Degrades >10% after 30 days at 25°C; recommend -20°C storage .

- Light sensitivity : UV-Vis spectra show 15% decomposition under UV light (use amber vials) .

- pH-dependent hydrolysis : Stable at pH 5–7 but degrades rapidly in alkaline conditions (t₁/₂ = 2h at pH 9) .

Methodological Notes

- Evidence synthesis : Cross-referenced structural, synthetic, and biological data from 21 sources to ensure robustness.

- Technical depth : Prioritized mechanistic insights (e.g., SAR, DFT) over descriptive summaries.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.